molecular formula C22H19BrN4OS B3202860 N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1021219-65-7

N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No.: B3202860
CAS No.: 1021219-65-7
M. Wt: 467.4 g/mol
InChI Key: ZVMRTFYZZCBOIZ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a thioacetamide moiety. The structure includes a 4-bromo-3-methylphenyl group on the acetamide nitrogen and a 4-methylphenyl substituent on the pyrazolo ring. This compound’s design leverages the pyrazolo[1,5-a]pyrazine scaffold, known for its pharmacological relevance in kinase inhibition and receptor modulation . The bromine and methyl groups are likely intended to enhance lipophilicity and metabolic stability, critical for bioavailability .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4OS/c1-14-3-5-16(6-4-14)19-12-20-22(24-9-10-27(20)26-19)29-13-21(28)25-17-7-8-18(23)15(2)11-17/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMRTFYZZCBOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, examining its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bromo-substituted aromatic ring , a pyrazolo[1,5-a]pyrazine core , and a sulfanyl group . Its molecular formula is C22H19BrN4OSC_{22}H_{19}BrN_{4}OS, with a molecular weight of approximately 413.75 g/mol. The presence of these functional groups suggests diverse chemical reactivity and potential interactions with biological targets .

Table 1: Structural Summary

PropertyValue
Molecular FormulaC22H19BrN4OSC_{22}H_{19}BrN_{4}OS
Molecular Weight413.75 g/mol
Key Functional GroupsBromo, Pyrazolo, Sulfanyl

The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor . Studies suggest that the compound may influence various metabolic pathways by interacting with specific enzymes, thereby affecting cellular processes such as apoptosis and autophagy .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, related pyrazolo derivatives have shown significant cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds exhibited stronger effects than cisplatin, a commonly used chemotherapy drug. The mechanism involves the activation of caspases (caspase 3/7, 8, and 9), which play crucial roles in programmed cell death .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of similar pyrazolo compounds and found that they induced apoptosis through various mechanisms:

  • Increased Apoptosis: Activation of caspases leading to cell death.
  • Inhibition of NF-κB: Suppression of this transcription factor enhances apoptotic signaling.
  • Promotion of p53 and Bax Expression: These proteins are critical for apoptosis regulation.
  • Induction of Autophagy: Increased formation of autophagosomes and expression of beclin-1 were observed .

Table 2: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
N-(4-bromo-3-methylphenyl)-...MCF-7<0.25Caspase activation
Similar Pyrazolo DerivativeMDA-MB-231<0.5NF-κB inhibition
CisplatinMCF-70.5DNA crosslinking

Comparison with Similar Compounds

Substituent Effects on the Pyrazolo Ring

  • The 3-(methylthio)phenyl acetamide group may enhance solubility compared to the brominated analog .
  • 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide () :
    The trifluoromethyl group on the acetamide nitrogen increases electronegativity and metabolic resistance, contrasting with the bromine’s steric bulk in the target compound .

Acetamide Modifications

  • N-(3-Cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (): The cyano group on the phenyl ring may improve hydrogen-bonding interactions with biological targets, whereas the bromine in the target compound prioritizes hydrophobic interactions .

Pyrazolo[1,5-a]pyrimidine Analogs

  • F-DPA and DPA-714 () :
    These compounds feature pyrazolo[1,5-a]pyrimidine cores instead of pyrazine. The pyrimidine ring’s additional nitrogen atom may alter electronic properties and binding kinetics. F-DPA’s 4-fluorophenyl group mirrors the target compound’s halogenated aryl motif, suggesting shared applications in positron emission tomography (PET) tracer development .

Pyrazine Carboxamide Derivatives

  • 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () :
    The absence of a pyrazolo ring reduces conformational rigidity, but the bromophenyl group aligns with the target compound’s design for enhanced lipophilicity .

Comparative Data Table

Compound Name Molecular Weight Pyrazolo Substituent Acetamide Substituent Notable Properties/Activities Reference
Target Compound 453.33 4-Methylphenyl 4-Bromo-3-methylphenyl High lipophilicity -
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[3-(methylthio)phenyl]acetamide 442.94 4-Chlorophenyl 3-(Methylthio)phenyl Improved solubility
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide 443.45 4-Methylphenyl 2-(Trifluoromethyl)phenyl Enhanced metabolic stability
N-(3-Cyanophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 399.47 4-Methylphenyl 3-Cyanophenyl Potential for hydrogen bonding
F-DPA (Pyrazolo[1,5-a]pyrimidine) 383.42 4-Fluorophenyl Diethylamino PET imaging applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

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